1-(Adamantan-1-yl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride is a chemical compound characterized by the presence of an adamantane group attached to an ethane sulfonyl chloride moiety The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical applications
Vorbereitungsmethoden
The synthesis of 1-(Adamantan-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of adamantane derivatives with sulfonyl chloride reagentsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the process .
Industrial production methods may involve large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids under specific conditions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-yl)ethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The adamantane moiety provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-(Adamantan-1-yl)ethane-1-sulfonyl chloride can be compared with other adamantane derivatives, such as:
1-(Adamantan-1-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride, leading to different reactivity and applications.
1-(Adamantan-1-yl)ethane-1-sulfonamide: Contains a sulfonamide group, making it useful in different synthetic pathways and biological studies.
1-(Adamantan-1-yl)ethane-1-sulfonothioate: Features a sulfonothioate group, offering unique properties for material science applications.
The uniqueness of this compound lies in its combination of the adamantane structure with the reactive sulfonyl chloride group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H19ClO2S |
---|---|
Molekulargewicht |
262.80 g/mol |
IUPAC-Name |
1-(1-adamantyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C12H19ClO2S/c1-8(16(13,14)15)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
NUVCNDPXAPRPJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.